![molecular formula C13H14N2O3 B6317731 4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester CAS No. 340736-79-0](/img/structure/B6317731.png)
4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester
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Overview
Description
“4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester” is a chemical compound with the molecular formula C13H14N2O3 . It is a derivative of the 1,2,4-oxadiazole class of compounds, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester” consists of a 1,2,4-oxadiazole ring attached to a benzoic acid tert-butyl ester group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole ring, a core structure in Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate, is of significant interest in drug discovery due to its unique bioisosteric properties and wide spectrum of biological activities . This compound serves as a versatile framework for the development of new drugs, particularly as enzyme inhibitors in potential drug therapies .
Anti-Infective Agents
Derivatives of 1,2,4-oxadiazole, such as Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate, have been synthesized as anti-infective agents with activities against bacteria, viruses, and other pathogens . The compound’s potential for structure-activity relationship (SAR) studies makes it a promising candidate for developing new anti-infective drugs.
Antitumor Activity
Research has shown that certain 1,2,4-oxadiazole derivatives exhibit antitumor properties. Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate analogs have been tested for their efficacy against a panel of cancer cell lines, demonstrating potential as antitumor agents .
Supramolecular Chemistry
The 1,2,4-oxadiazole derivatives are also applied in supramolecular chemistry, particularly as liquid crystals and high-energy density materials (HEDMs) . Their ability to create specific interactions, such as hydrogen bonding, makes them suitable for advanced material applications.
Bioisosteres for Amides and Esters
Due to the presence of nitrogen and oxygen atoms, 1,2,4-oxadiazole rings are considered bioisosteres for amides and esters. This property enhances the compound’s hydrolytic and metabolic stability, making it valuable in the design of more stable drugs .
Proteomics Research
Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate is used in proteomics research for studying protein interactions and functions. It can serve as a chemical probe to investigate biological processes at the molecular level .
Future Directions
The future directions for the study of “4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . Additionally, more research could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles have been described as bioisosteres for amides and esters , showing higher hydrolytic and metabolic stability . This suggests that they might interact with their targets in a similar way to amides and esters.
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that they may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Pharmacokinetics
1,2,4-oxadiazoles have been described as having higher hydrolytic and metabolic stability , which could potentially impact their bioavailability.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that they may inhibit or destroy infectious agents at the molecular and cellular level.
properties
IUPAC Name |
tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(16)10-6-4-9(5-7-10)11-14-8-17-15-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZMCXFRWHUNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1,2,4-oxadiazol-3-yl)benzoate |
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